[Dimethyl(phenyl)silyl](nonamethyl)pentasilolane
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Overview
Description
Dimethyl(phenyl)silylpentasilolane is a unique organosilicon compound characterized by its complex structure, which includes both dimethyl(phenyl)silyl and nonamethylpentasilolane groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)silylpentasilolane typically involves the reaction of dimethyl(phenyl)silyl chloride with nonamethylpentasilolane in the presence of a suitable base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common bases used in this synthesis include lithium diisopropylamide (LDA) and sodium hydride (NaH).
Industrial Production Methods
Industrial production of Dimethyl(phenyl)silylpentasilolane may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)silylpentasilolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrosilanes or metal hydrides, resulting in the formation of silyl ethers or silanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as alkoxides or amines replace the phenyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrosilanes, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions include silanols, siloxanes, silyl ethers, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl(phenyl)silylpentasilolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates and as a precursor for other organosilicon compounds.
Biology: Employed in the synthesis of bioactive molecules and as a protective group in the modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the development of novel pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as silicone polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl(phenyl)silylpentasilolane involves its ability to form stable silicon-carbon bonds, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Silicon-carbon bond formation: The compound can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new silicon-carbon bonds.
Protective group chemistry: The dimethyl(phenyl)silyl group can protect reactive functional groups during chemical synthesis, allowing for selective reactions to occur.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A simpler organosilicon compound used in similar protective group chemistry.
Phenyltrimethylsilane: Another organosilicon compound with similar reactivity but different steric and electronic properties.
Hexamethyldisiloxane: A related compound used in the synthesis of silicone polymers and as a reagent in organic synthesis.
Uniqueness
Dimethyl(phenyl)silylpentasilolane is unique due to its combination of dimethyl(phenyl)silyl and nonamethylpentasilolane groups, which provide distinct steric and electronic properties. This uniqueness allows for specific applications in chemical synthesis and materials science that are not achievable with simpler organosilicon compounds.
Properties
CAS No. |
23118-88-9 |
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Molecular Formula |
C17H38Si6 |
Molecular Weight |
411.0 g/mol |
IUPAC Name |
dimethyl-(1,2,2,3,3,4,4,5,5-nonamethylpentasilolan-1-yl)-phenylsilane |
InChI |
InChI=1S/C17H38Si6/c1-18(2,17-15-13-12-14-16-17)23(11)21(7,8)19(3,4)20(5,6)22(23,9)10/h12-16H,1-11H3 |
InChI Key |
QWEHYAVTIBUPID-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)[Si](C)(C)C2=CC=CC=C2)(C)C)(C)C)C |
Origin of Product |
United States |
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